3-Bromo-2,2-difluoro-1-phenylpropan-1-one
Description
Properties
IUPAC Name |
3-bromo-2,2-difluoro-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGICKCBOYJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CBr)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one typically involves the bromination and fluorination of a phenylpropanone precursor. One common method includes the following steps:
Fluorination: The addition of fluorine atoms is often carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-difluoro-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Formation of substituted phenylpropanone derivatives.
Reduction: Formation of 3-bromo-2,2-difluoro-1-phenylpropan-1-ol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-2,2-difluoro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-1,1-difluoropropan-2-one (CAS 883233-85-0)
- Key Differences : Lacks the phenyl group, resulting in a simpler aliphatic structure.
- Reactivity : The absence of aromatic conjugation reduces stability but increases electrophilicity at the carbonyl group. This makes it more reactive in nucleophilic additions compared to the phenyl-containing analog .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 2774950)
- Key Differences : Contains a chloro and methyl group on the phenyl ring.
- Reactivity : The electron-withdrawing Cl and electron-donating CH₃ groups create a polarized aromatic system, directing electrophilic substitution to specific positions. The bromine at C2 may favor β-keto elimination reactions .
1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
- Key Differences: Replaces the phenyl group with a morpholino (N-containing) moiety.
- Reactivity: The morpholino group introduces basicity and water solubility, making this compound suitable for aqueous-phase reactions. The difluoro-bromo motif retains electrophilic character at the carbonyl .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Key Differences: Contains an α,β-unsaturated ketone (enone) system.
- Reactivity: The conjugated double bond allows for Michael additions and Diels-Alder reactions. Bromine at C2 stabilizes the enolate intermediate, facilitating alkylation .
Electronic and Steric Effects
- Fluorine Substitution: In 3-bromo-2,2-difluoro-1-phenylpropan-1-one, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs. This enhances reactivity in nucleophilic acyl substitutions .
- Bromine Position : Bromine at C3 (vs. C2 in other compounds) reduces steric hindrance near the carbonyl, favoring nucleophilic attack at C1.
- Aromatic vs. Aliphatic Backbones : Phenyl-containing derivatives (e.g., the target compound) exhibit resonance stabilization, whereas aliphatic analogs (e.g., 3-bromo-1,1-difluoropropan-2-one) are more reactive but less stable .
Biological Activity
3-Bromo-2,2-difluoro-1-phenylpropan-1-one, with the chemical formula C10H8BrF2O, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one includes:
- Bromine and fluorine atoms : These halogens can enhance biological activity through electronic effects.
- Phenyl group : This aromatic structure contributes to the compound's lipophilicity, which is important for membrane permeability.
The biological activity of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Interaction : It could interact with cellular receptors that regulate various physiological processes.
Biological Activity Summary
Research indicates that 3-Bromo-2,2-difluoro-1-phenylpropan-1-one exhibits notable antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 22.9 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 18.5 |
These results suggest that the compound could be a candidate for developing new antibiotics, especially against multi-drug resistant strains.
Anticancer Properties
Preliminary studies indicate that 3-Bromo-2,2-difluoro-1-phenylpropan-1-one may induce apoptosis in cancer cells. The mechanism is believed to involve:
- Inhibition of cell growth : In vitro assays have demonstrated effective inhibition across various cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 10.5 |
| MCF7 (Breast) | 8.7 |
| HeLa (Cervical) | 12.3 |
These findings highlight the potential of this compound in cancer therapeutics.
Case Studies and Research Findings
Several key studies have investigated the biological implications of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one:
- Study on Antimicrobial Efficacy : A recent investigation highlighted its effectiveness against multi-drug resistant strains, suggesting a role in developing new antibiotics.
- Anticancer Mechanisms : In vitro assays demonstrated that the compound could inhibit cell growth in various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring can enhance biological activity, emphasizing the importance of structural optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
